

1-(3-Amino-4-bromophenyl)ethanone CAS number and properties

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Compound of Interest

Compound Name: 1-(3-Amino-4-bromophenyl)ethanone

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Technical Guide: 1-(3-Amino-4-bromophenyl)ethanone

CAS Number: 37148-51-9

Synonyms: 3'-Amino-4'-bromoacetophenone, 5-Acetyl-2-bromoaniline

Introduction

1-(3-Amino-4-bromophenyl)ethanone is a substituted aromatic ketone that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both an amine and a ketone group, along with a bromine substituent, makes it a versatile precursor for the synthesis of a variety of more complex molecules. This is particularly true in the field of medicinal chemistry, where it is utilized in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, safety and handling information, and its applications in research and drug development.

Chemical and Physical Properties

The key chemical and physical properties of **1-(3-Amino-4-bromophenyl)ethanone** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	37148-51-9	[1]
Molecular Formula	C ₈ H ₈ BrNO	[1]
Molecular Weight	214.06 g/mol	[1]
Appearance	Solid	[1]
Melting Point	114-118 °C	[1]
SMILES	<chem>CC(=O)c1ccc(Br)c(N)c1</chem>	[1]
InChI	1S/C8H8BrNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3	[1]
InChIKey	HYRBHUHCBGRDHI-UHFFFAOYSA-N	[1]

Spectroscopic Data

While specific spectroscopic data for **1-(3-Amino-4-bromophenyl)ethanone** is not readily available in the public domain, data for structurally related compounds can provide valuable insights for characterization.

Note: The following data is for analogous compounds and should be used for comparative purposes only.

- ¹H NMR (Proton NMR): For a related compound, 1-(3-bromophenyl)ethanone, the predicted ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons and the methyl protons. The aromatic protons would appear as multiplets in the range of 7.3-8.1 ppm, and the methyl protons as a singlet around 2.6 ppm.[2]
- ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum of 1-(4-bromophenyl)ethan-1-amine, another related compound, shows distinct peaks for the aromatic carbons and the methyl carbon.[3] For **1-(3-Amino-4-bromophenyl)ethanone**, one would expect signals for the carbonyl carbon (~190-200 ppm), the aromatic carbons (in the range of 110-150 ppm), and the methyl carbon (~25-30 ppm).

- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of a similar aromatic ketone, 1-(3-bromophenyl)ethanone, would typically show a strong absorption band for the carbonyl group (C=O) at around 1680 cm^{-1} .^[4] For **1-(3-Amino-4-bromophenyl)ethanone**, one would also expect to see characteristic N-H stretching vibrations for the primary amine group in the region of $3300\text{--}3500\text{ cm}^{-1}$.

Synthesis

A specific, peer-reviewed experimental protocol for the synthesis of **1-(3-Amino-4-bromophenyl)ethanone** is not readily available. However, a plausible synthetic route can be proposed based on established organic chemistry principles, such as the protection of an amino group, followed by a Friedel-Crafts acylation, and subsequent deprotection. A more direct approach would be the bromination of 3-aminoacetophenone.

Proposed Experimental Protocol: Bromination of 3-Aminoacetophenone

This proposed method is based on the general procedures for the bromination of activated aromatic rings.

Materials:

- 3-Aminoacetophenone
- N-Bromosuccinimide (NBS)
- Acetonitrile (or another suitable aprotic solvent)
- Stirring apparatus
- Reaction flask
- Cooling bath

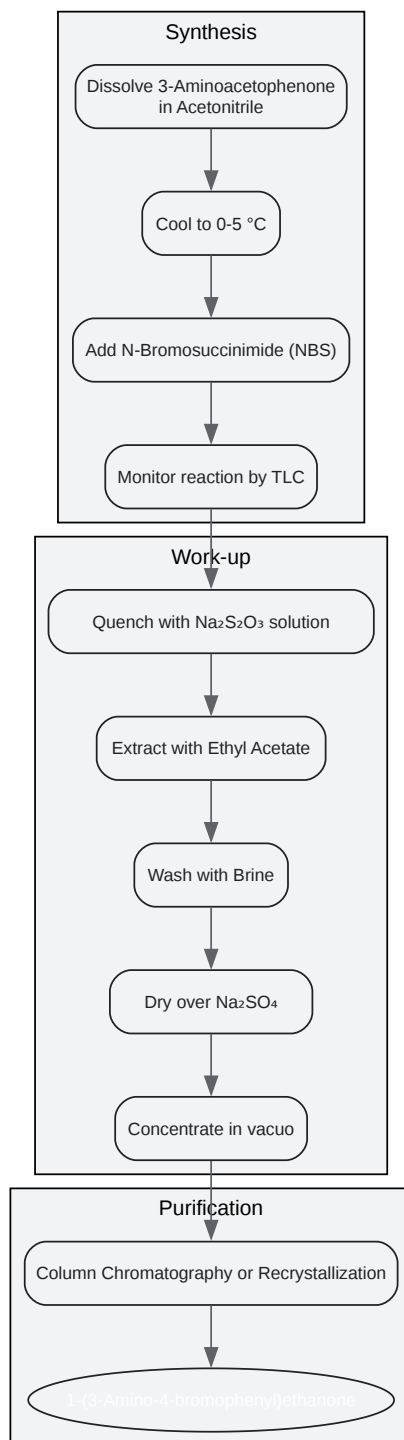
Procedure:

- Dissolve 3-aminoacetophenone in a suitable solvent like acetonitrile in a round-bottom flask.

- Cool the solution in an ice bath to 0-5 °C.
- Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The molar ratio of 3-aminoacetophenone to NBS should be approximately 1:1 to favor mono-bromination.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain **1-(3-Amino-4-bromophenyl)ethanone**.

A logical workflow for the synthesis and purification of **1-(3-Amino-4-bromophenyl)ethanone** is depicted in the following diagram.

Workflow for the Synthesis and Purification of 1-(3-Amino-4-bromophenyl)ethanone

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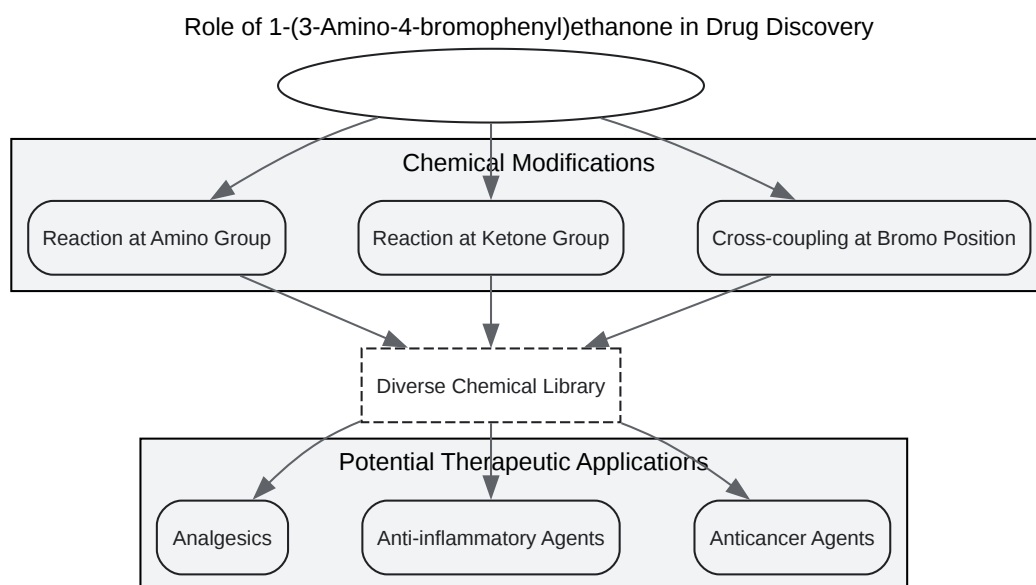
Proposed Synthesis and Purification Workflow

Applications in Research and Drug Development

1-(3-Amino-4-bromophenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds.^{[5][6]} Its structure allows for further chemical modifications to generate a diverse range of molecules with potential biological activities.

- **Precursor for Analgesics and Anti-inflammatory Drugs:** This compound serves as a starting material for the synthesis of molecules with potential pain-relieving and anti-inflammatory properties.^[5]
- **Building Block for Heterocyclic Compounds:** The amino and ketone functionalities can be utilized to construct various heterocyclic ring systems, which are common scaffolds in many biologically active molecules.
- **Role in the Synthesis of Kinase Inhibitors:** Derivatives of aminophenyl ethanones are being investigated for their potential as kinase inhibitors, which are a class of drugs often used in cancer therapy.

The general role of **1-(3-Amino-4-bromophenyl)ethanone** as a building block in drug discovery is illustrated below.



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